Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate is a complex organic compound that features a cyclobutane ring substituted with an ethyl ester group and a boron-containing dioxaborolane moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 280.17 g/mol. Its structure incorporates a cyclobutane core, which is known for its unique strain and reactivity, making it a subject of interest in synthetic organic chemistry.
The synthesis of Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate typically involves several steps:
Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate has potential applications in:
Studies investigating the interactions of Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate with biological targets are essential for understanding its pharmacological potential. These studies typically focus on:
Such studies are crucial for evaluating its viability as a drug candidate.
Several compounds share structural features with Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate | 1215107-29-1 | 0.75 | Contains a cyclopropane ring |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene carboxylate | 151075-20-6 | 0.69 | Features a cyclohexene ring |
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 859169-20-3 | 0.60 | Contains a phenolic structure |
Methyl 4-(hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)cyclohexene carboxylate | - | - | Hydroxy-substituted variant |
These compounds highlight the diversity within this class of boron-containing organic compounds while showcasing the unique structural aspects of Ethyl 1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate that may confer distinct reactivity or biological activity profiles.